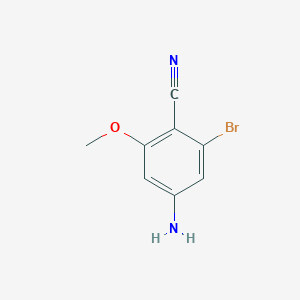
2-アミノ-2-(1,3-チアゾール-4-イル)エタノール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2OS and its molecular weight is 217.11. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
2-アミノチアゾール骨格は、有望な抗癌特性を示します。研究者は、この構造に基づいてさまざまな誘導体を合成し、効果的な化学療法薬の開発を目指しています。これらの化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の進行を抑制します。 特定のメカニズムと潜在的な標的に関するさらなる調査が進行中です .
抗酸化特性
EN300-7437754および関連する2-アミノチアゾール誘導体は、抗酸化活性を示します。これらは、フリーラジカルを捕捉し、細胞を酸化ストレスから保護し、細胞全体の健康に寄与します。 これらの化合物は、酸化損傷関連疾患の予防に潜在力を持っています .
抗菌効果
2-アミノチアゾール骨格は、細菌、真菌、および他の病原体に対して抗菌効果を示しています。研究者は、新しい抗生物質と抗真菌剤の開発におけるその使用を探求してきました。 EN300-7437754は、重要な細胞プロセスを破壊することで、微生物の増殖を阻害する可能性があります .
抗炎症作用
炎症は、さまざまな疾患において重要な役割を果たします。EN300-7437754を含む2-アミノチアゾール誘導体は、抗炎症効果を示します。これらは、炎症性経路を調節し、サイトカイン産生を減らし、組織損傷を軽減します。 これらの化合物は、炎症性疾患の治療に有望です .
合理的設計戦略
医薬品化学者は、新規の2-アミノチアゾール誘導体にアクセスするための合成戦略を開発してきました。これらには、N-置換、3-置換、4-置換、多置換、およびアリール/アルキル置換化合物があります。 構造を調整することで、研究者は生物活性を最適化し、治療効果を高めることを目指しています .
将来の展望
2-アミノチアゾールベースの化合物の継続的な研究は不可欠です。科学者は、創薬、個別化医療、標的療法におけるその可能性を探求しています。 新規合成経路と革新的な修飾は、合理的薬剤設計と臨床応用に貢献するでしょう .
将来の方向性
作用機序
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure with en300-7437754, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
生化学分析
Biochemical Properties
The 2-aminothiazole scaffold in EN300-7437754 is a characteristic structure in drug development due to its several biological activities . It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 2-aminothiazole-based compounds can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of 2-aminothiazole being studied.
Cellular Effects
EN300-7437754 can have various effects on different types of cells and cellular processes. For instance, some 2-aminothiazole derivatives have shown cytotoxic effects against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of EN300-7437754 involves its interactions with various biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific context and the other molecules present.
Temporal Effects in Laboratory Settings
The effects of EN300-7437754 can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific information on the temporal effects of EN300-7437754 is not currently available.
Dosage Effects in Animal Models
The effects of EN300-7437754 can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific information on the dosage effects of EN300-7437754 in animal models is not currently available.
Metabolic Pathways
EN300-7437754 may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels . Specific information on the metabolic pathways involving EN300-7437754 is not currently available.
Transport and Distribution
EN300-7437754 can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . Specific information on the transport and distribution of EN300-7437754 is not currently available.
Subcellular Localization
The subcellular localization of EN300-7437754 and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific information on the subcellular localization of EN300-7437754 is not currently available.
特性
IUPAC Name |
2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOICFIKLBOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375273-76-8 |
Source


|
| Record name | 2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2590609.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2590610.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)
![N'-(2-ethoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2590614.png)
![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)

![N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide](/img/structure/B2590617.png)






![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)
